molecular formula C14H9Cl2F3N2O2S2 B2730710 2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline CAS No. 478043-32-2

2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline

Cat. No.: B2730710
CAS No.: 478043-32-2
M. Wt: 429.25
InChI Key: NWJZVZXSCXCIIX-JAIQZWGSSA-N
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Description

2,6-Dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline is a synthetic compound characterized by its unique chemical structure and diverse functional groups

Preparation Methods

Synthetic routes and reaction conditions: The preparation of 2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline typically involves multi-step organic synthesis processes. Key steps may include halogenation, condensation, and cyclization reactions. Precise control over reaction conditions, such as temperature, pH, and the use of appropriate catalysts, is crucial to achieve the desired product. Industrial production methods: On an industrial scale, the synthesis of this compound might incorporate flow chemistry techniques to enhance efficiency and scalability. Automation and continuous processing can ensure consistent product quality while minimizing waste and resource consumption.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound can participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution. Its multifunctional groups allow it to be versatile in different reaction settings. Common reagents and conditions used in these reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to alter its oxidation state. For substitution reactions, conditions might include the presence of a strong base or acid catalyst. Major products formed from these reactions: The reactions can lead to the formation of a variety of products, such as different halogenated derivatives, oxidized or reduced forms, and complex aromatic compounds, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic pathways. Biology: It can serve as a biochemical tool to probe molecular interactions and cellular processes due to its potential bioactivity. Medicine: Research into its pharmacological properties may reveal applications in drug discovery, particularly if it exhibits biological activity against specific molecular targets. Industry: In the industry, it might be used in the development of novel materials, such as specialty polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely linked to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biochemical pathways through covalent or non-covalent binding, thereby affecting cellular functions. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Comparison with other similar compounds: Compared to other aniline derivatives or thiopyran-containing molecules, 2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline stands out due to its specific halogenation pattern and the incorporation of the trifluoromethyl group. List the similar compounds: Similar compounds might include 2,6-dichloro-4-trifluoromethylaniline, thieno[2,3-b]thiopyran derivatives, and other halogenated anilines. These compounds share structural similarities but differ in their specific substituents and resultant chemical properties.

Properties

IUPAC Name

2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O2S2/c15-9-5-7(14(17,18)19)6-10(16)12(9)21-20-11-2-4-25(22,23)13-8(11)1-3-24-13/h1,3,5-6,21H,2,4H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJZVZXSCXCIIX-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NNC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N\NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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